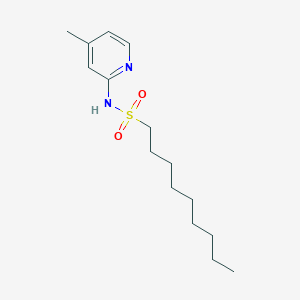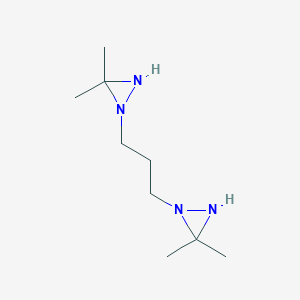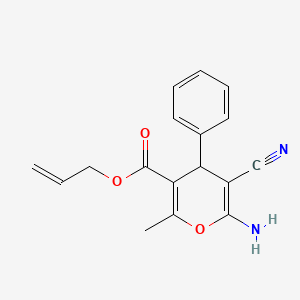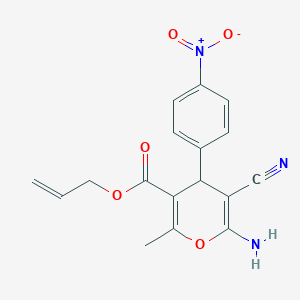![molecular formula C21H16N2O2 B4290233 2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4290233.png)
2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, commonly known as BMHPC, is a synthetic compound that belongs to the family of benzo[g]chromene derivatives. BMHPC has been widely studied for its potential pharmaceutical applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of BMHPC is not fully understood. However, studies have suggested that BMHPC exerts its pharmacological effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory responses. BMHPC has also been shown to interact with various molecular targets, including protein kinases, transcription factors, and enzymes.
Biochemical and Physiological Effects:
BMHPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BMHPC can inhibit cell proliferation, induce apoptosis, and modulate oxidative stress. BMHPC has also been shown to regulate inflammatory responses by inhibiting the production of inflammatory cytokines. In animal models, BMHPC has been shown to protect against neurotoxicity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMHPC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields. BMHPC has also been extensively studied in vitro and in animal models, providing a wealth of data on its pharmacological properties. However, there are also limitations to using BMHPC in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways. Additionally, the effects of BMHPC on human subjects are not yet known, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of BMHPC. One area of research is the development of BMHPC analogs with improved pharmacological properties. Another area of research is the investigation of the molecular targets and pathways involved in the pharmacological effects of BMHPC. Additionally, further studies are needed to determine the safety and efficacy of BMHPC in human subjects. Overall, BMHPC has great potential for the development of novel therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
BMHPC has been studied extensively for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. In vitro studies have shown that BMHPC can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMHPC has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, BMHPC has been shown to protect against neurotoxicity in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-18-9-5-4-8-15(18)20-16-10-13-6-2-3-7-14(13)11-19(16)25-21(23)17(20)12-22/h2-11,20H,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDQXMYXTKFEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B4290157.png)
![6-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)hexanoic acid](/img/structure/B4290162.png)
![6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4290170.png)
![ethyl 2-[(5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B4290180.png)


![2-[3-(2-furyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290208.png)

![2-[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290221.png)
![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4290235.png)




